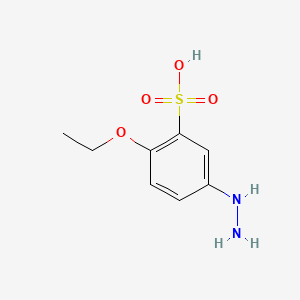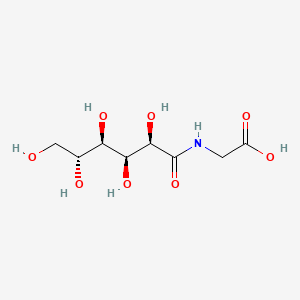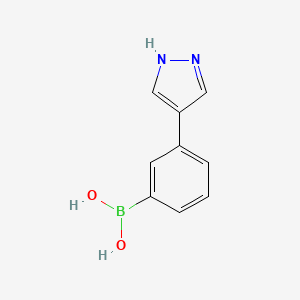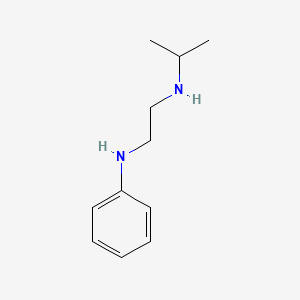
Cadmium dinitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium dinitrite is an inorganic compound with the chemical formula Cd(NO2)2. It is a cadmium salt of nitrous acid and is known for its applications in various fields, including chemistry and industry. This compound is typically encountered as a white crystalline solid and is known for its toxicity, which necessitates careful handling and usage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium dinitrite can be synthesized through the reaction of cadmium nitrate with sodium nitrite in an aqueous solution. The reaction proceeds as follows: [ \text{Cd(NO3)2} + 2 \text{NaNO2} \rightarrow \text{Cd(NO2)2} + 2 \text{NaNO3} ] This reaction is typically carried out at room temperature, and the this compound precipitates out of the solution as a solid.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The resulting product is then filtered, washed, and dried to obtain the final crystalline form.
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium dinitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium nitrate.
Reduction: It can be reduced to elemental cadmium under specific conditions.
Substitution: this compound can participate in substitution reactions where the nitrite group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as nitric acid.
Reduction: Reducing agents like hydrogen gas or metals such as zinc can be used.
Substitution: Various organic and inorganic reagents can be employed depending on the desired product.
Major Products Formed:
Oxidation: Cadmium nitrate (Cd(NO3)2)
Reduction: Elemental cadmium (Cd)
Substitution: Various cadmium salts depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Cadmium dinitrite has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly its toxicity and interactions with cellular components.
Medicine: Research into its potential therapeutic applications is limited due to its toxicity, but it is used in studies related to heavy metal poisoning and detoxification.
Industry: Utilized in the production of pigments, coatings, and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism by which cadmium dinitrite exerts its effects is primarily related to its ability to release cadmium ions (Cd2+). These ions can interact with various molecular targets, including proteins and enzymes, disrupting their normal function. Cadmium ions can also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The pathways involved include the inhibition of antioxidant enzymes and the disruption of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Cadmium Nitrate (Cd(NO3)2): Similar in composition but differs in the anionic component. Cadmium nitrate is more commonly used and studied.
Cadmium Sulfate (CdSO4): Another cadmium salt with different chemical properties and applications.
Cadmium Chloride (CdCl2): Widely used in laboratory and industrial applications, known for its solubility in water.
Uniqueness: Cadmium dinitrite is unique due to its specific nitrite anion, which imparts distinct chemical reactivity compared to other cadmium salts. Its applications are more specialized, and it is less commonly encountered than cadmium nitrate or cadmium chloride.
Eigenschaften
CAS-Nummer |
7790-83-2 |
|---|---|
Molekularformel |
CdN2O4 |
Molekulargewicht |
204.43 g/mol |
IUPAC-Name |
cadmium(2+);dinitrite |
InChI |
InChI=1S/Cd.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 |
InChI-Schlüssel |
LVXNTESFNBTPMI-UHFFFAOYSA-L |
Kanonische SMILES |
N(=O)[O-].N(=O)[O-].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(Dibutylamino)ethyl]phenol](/img/structure/B12644365.png)




![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12644377.png)





![tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate](/img/structure/B12644413.png)
